molecular formula C16H17N7O2S B12429092 Baricitinib-d3

Baricitinib-d3

Cat. No.: B12429092
M. Wt: 374.4 g/mol
InChI Key: XUZMWHLSFXCVMG-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Baricitinib-d3 is a deuterated form of baricitinib, an orally available small-molecule inhibitor of Janus kinase 1 and Janus kinase 2. Baricitinib is primarily used to treat moderate to severe rheumatoid arthritis and has shown efficacy in other autoimmune diseases. The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of baricitinib.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of baricitinib involves several key steps. The starting material, tert-butyl 3-oxoazetidine-1-carboxylate, is converted to intermediate 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile via the Horner–Emmons reaction. This intermediate undergoes deprotection of the N-Boc-group followed by a sulfonamidation reaction. The nucleophilic addition reaction is then carried out to afford the borate intermediate in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene under reflux. Finally, the desired compound, baricitinib, is obtained by the Suzuki coupling reaction of 4-chloro-7-H-pyrrolo[2,3-d]pyrimidine with the borate intermediate .

Industrial Production Methods

The industrial production of baricitinib follows a similar synthetic route but is optimized for large-scale production. The process involves the use of high-performance liquid chromatography to ensure the purity of the final product and to identify and control impurities .

Chemical Reactions Analysis

Types of Reactions

Baricitinib undergoes various chemical reactions, including:

    Oxidation: Baricitinib can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert baricitinib to its reduced forms.

    Substitution: Baricitinib can undergo substitution reactions, particularly nucleophilic substitution, to form various derivatives.

Common Reagents and Conditions

Common reagents used in the reactions involving baricitinib include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of baricitinib. These derivatives are often studied for their potential therapeutic applications and pharmacological properties .

Scientific Research Applications

Baricitinib-d3 is extensively used in scientific research to study the pharmacokinetics, metabolic pathways, and biological effects of baricitinib. Its applications include:

Mechanism of Action

Baricitinib exerts its effects by inhibiting Janus kinase 1 and Janus kinase 2, which are intracellular enzymes involved in the signaling pathways of cytokines and growth factors. By inhibiting these kinases, baricitinib reduces the activity of pro-inflammatory cytokines, thereby attenuating inflammation and immune responses. The molecular targets of baricitinib include the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway, which plays a crucial role in the pathogenesis of autoimmune diseases .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to baricitinib include other Janus kinase inhibitors such as:

    Tofacitinib: Inhibits Janus kinase 1 and Janus kinase 3.

    Ruxolitinib: Selectively inhibits Janus kinase 1 and Janus kinase 2.

    Upadacitinib: Selectively inhibits Janus kinase 1.

    Filgotinib: Selectively inhibits Janus kinase 1.

Uniqueness of Baricitinib-d3

This compound is unique due to its deuterated form, which allows for more precise studies of the pharmacokinetics and metabolic pathways of baricitinib. The presence of deuterium atoms in place of hydrogen atoms can lead to differences in the metabolic stability and pharmacokinetic profile, making it a valuable tool in drug research and development .

Properties

Molecular Formula

C16H17N7O2S

Molecular Weight

374.4 g/mol

IUPAC Name

2-[3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]-1-(2,2,2-trideuterioethylsulfonyl)azetidin-3-yl]acetonitrile

InChI

InChI=1S/C16H17N7O2S/c1-2-26(24,25)22-9-16(10-22,4-5-17)23-8-12(7-21-23)14-13-3-6-18-15(13)20-11-19-14/h3,6-8,11H,2,4,9-10H2,1H3,(H,18,19,20)/i1D3

InChI Key

XUZMWHLSFXCVMG-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])CS(=O)(=O)N1CC(C1)(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3

Canonical SMILES

CCS(=O)(=O)N1CC(C1)(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3

Origin of Product

United States

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